REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10](O)([CH3:12])[CH3:11])=[CH:9][C:4]=2[O:3][CH2:2]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([CH3:12])=[CH2:11])=[CH:9][C:4]=2[O:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
14.52 g
|
Type
|
reactant
|
Smiles
|
O1COC2=C1C=CC(=C2)C(C)(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
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TEMPERATURE
|
Details
|
under reflux in a short-neck Kjeldahl flask
|
Type
|
CUSTOM
|
Details
|
provided with a Dean-Stark
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser for 2.5 h
|
Duration
|
2.5 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with a saturated aqueous sodium hydrogencarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with a saturated aqueous common salt solution and dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)C(=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |